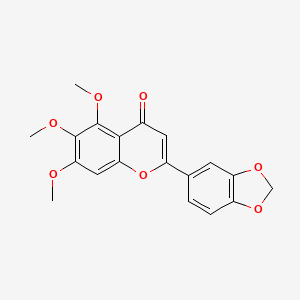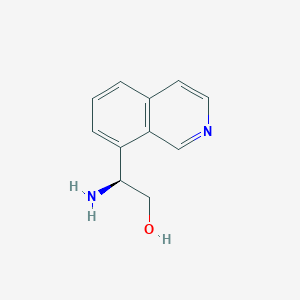
(s)-2-Amino-2-(isoquinolin-8-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(isoquinolin-8-yl)ethanol is a chiral organic compound with the molecular formula C({11})H({12})N(_{2})O. It features an amino group and an isoquinoline moiety, making it a versatile molecule in various chemical and biological applications. The compound’s structure includes a stereocenter, which imparts chirality and can influence its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (S)-2-Amino-2-(isoquinolin-8-yl)ethanol involves the reductive amination of isoquinoline-8-carbaldehyde with (S)-2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For instance, using (S)-2-aminoethanol as a starting material, the isoquinoline ring can be introduced through a series of steps involving protection, functional group transformation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes under appropriate conditions.
-
Reduction: : Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-Amino-2-(isoquinolin-8-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and receptor binding. It can serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to neurotransmitter analogs.
Industry
Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the isoquinoline ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-phenylethanol: Lacks the isoquinoline ring, making it less complex and potentially less selective in biological systems.
2-Amino-2-(quinolin-8-yl)ethanol: Similar structure but with a quinoline ring instead of isoquinoline, which can alter its reactivity and biological activity.
®-2-Amino-2-(isoquinolin-8-yl)ethanol: The enantiomer of the compound, which may have different biological activities due to its opposite chirality.
Uniqueness
(S)-2-Amino-2-(isoquinolin-8-yl)ethanol is unique due to its specific stereochemistry and the presence of the isoquinoline ring. This combination imparts distinct chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(2S)-2-amino-2-isoquinolin-8-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)9-3-1-2-8-4-5-13-6-10(8)9/h1-6,11,14H,7,12H2/t11-/m1/s1 |
InChI-Schlüssel |
UNBNAXHRHJRJFW-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC2=C(C=NC=C2)C(=C1)[C@@H](CO)N |
Kanonische SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


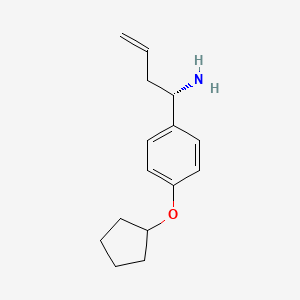
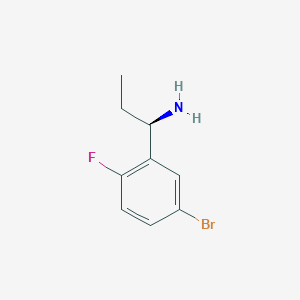
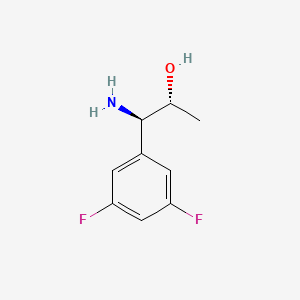
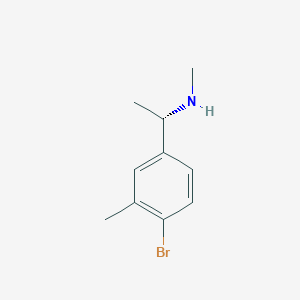
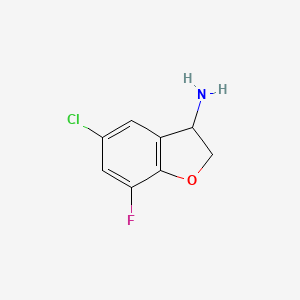
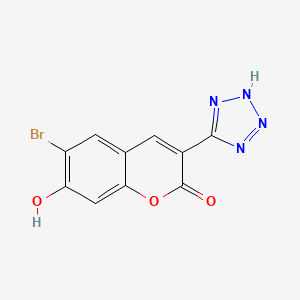
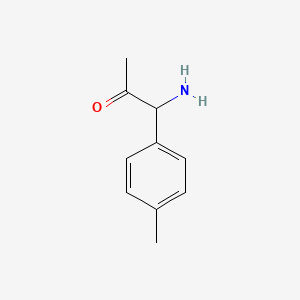

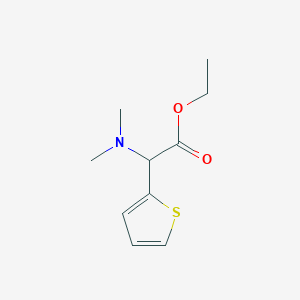
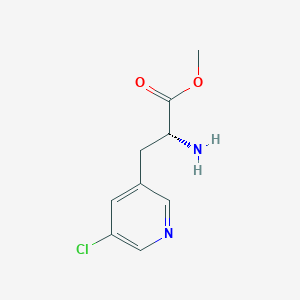

![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)

